![molecular formula C13H15N3O4S B3019607 N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide CAS No. 1797621-99-8](/img/structure/B3019607.png)
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide
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Overview
Description
“N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of applications in medical and material sciences .
Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide” would likely consist of a pyrimidine ring with methoxy groups attached at the 2 and 4 positions, and a sulfonamide group attached to a 3-methylbenzene .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group might make “N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide” more polar and therefore more soluble in polar solvents .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound is used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of HIV-1 Protease Inhibitors
This compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are potential therapeutic agents for the treatment of HIV/AIDS .
Synthesis of Potential Cancer Therapeutics
This compound is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors are potential therapeutic agents for the treatment of various types of cancer .
Synthesis of Pyrimidine-Oxazolidin-2-Arylimino Hybrids
This compound is used in the synthesis of pyrimidine-oxazolidin-2-arylimino hybrids . These hybrids have been synthesized as a new class of antibacterial agents .
Preparation of Boron Reagents for SM Coupling This compound is used in the preparation of boron reagents for SM coupling . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction
This compound is used in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation . This reaction is a type of carbon-carbon bond forming reaction .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-5-4-6-10(7-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLNIBSBHIWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide |
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